molecular formula C9H17NO B8258206 4-Cyclopropyloxycyclohexan-1-amine

4-Cyclopropyloxycyclohexan-1-amine

Cat. No.: B8258206
M. Wt: 155.24 g/mol
InChI Key: MQKFKGCJXIJHRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyloxycyclohexan-1-amine is a cyclic amine compound of interest in organic chemistry and pharmaceutical research. It features a cyclohexane ring substituted with an amine functional group at the 1-position and a cyclopropyloxy ether group at the 4-position. This structure combines a stable cyclohexane backbone with the unique steric and electronic properties of the cyclopropyl ring, which is known for its high ring strain and distinct reactivity . This amine serves as a valuable building block (synthon) in organic synthesis. It is particularly useful for preparing more complex molecules for structure-activity relationship (SAR) studies. While specific biological data for this exact compound is not available, its structure suggests potential as an intermediate in medicinal chemistry research. Analogs of 4-substituted cyclohexylamines are frequently explored in drug discovery for their bioactive properties. For instance, certain trans-4-substituted cyclohexane-1-amines are crucial intermediates in the synthesis of active pharmaceutical agents, such as the atypical antipsychotic Cariprazine, highlighting the importance of this structural motif in developing central nervous system (CNS) targeted therapies . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-cyclopropyloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h7-9H,1-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKFKGCJXIJHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)OC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-Cyclopropyloxycyclohexan-1-amine has diverse applications in scientific research:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-cyclopropyloxycyclohexan-1-amine exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

  • Pathways Involved: It may modulate signaling pathways related to cellular processes, such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Groups and Molecular Features

The key differentiating factor among cyclohexanamine derivatives lies in their substituent groups, which influence physicochemical properties and biological interactions:

  • 4-Isopropylcyclohexan-1-amine (CAS RN 23775-41-9): Features an isopropyl group (C₃H₇), enhancing lipophilicity compared to the cyclopropyloxy variant .
  • 4-(Cyclobutylmethyl)oxan-4-amine (CAS 1385696-51-4): Substituted with a cyclobutylmethyl-oxane moiety, offering increased molecular weight (169.26 g/mol) and altered solubility profiles .
  • trans-4-Aminocyclohexanol (CAS 27489-62-9): Replaces the cyclopropyloxy group with a hydroxyl (-OH) group, significantly improving hydrophilicity .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Solubility Trends
4-Cyclopropyloxycyclohexan-1-amine* C₉H₁₅NO 153.22 Cyclopropyloxy N/A Moderate lipophilicity
4-Isopropylcyclohexan-1-amine C₉H₁₇N 139.24 Isopropyl N/A High lipophilicity
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Cyclobutylmethyl-oxane N/A Low water solubility
trans-4-Aminocyclohexanol C₆H₁₃NO 115.18 Hydroxyl 110 High water solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Cyclopropyloxycyclohexan-1-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of cyclohexan-1-amine derivatives typically involves multi-step procedures, including alkylation, ring-opening, or reductive amination. For example, in analogous compounds like (1S,4S)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine, intermediates such as dibenzyl-protected amines are hydrogenated to remove protecting groups . Key factors include:

  • Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation.
  • Temperature control : Maintaining 25–50°C to prevent side reactions.
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization.
  • Yield optimization : Adjusting stoichiometry of cyclopropylating agents (e.g., cyclopropyl bromide) and monitoring reaction progress via TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Mass spectrometry (MS) : ESI+ mode to confirm molecular ion peaks (e.g., m/z 198 [M + H]+ in similar amines) .
  • NMR spectroscopy : 1H NMR (300 MHz) to resolve cyclohexane ring protons (δ 1.25–2.33 ppm) and cyclopropyloxy substituents (δ 3.68–4.06 ppm). 13C NMR for carbonyl/carbon-nitrogen bond verification .
  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during the synthesis of this compound?

  • Methodological Answer :

  • Chiral resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclopropane ring formation to control stereochemistry.
  • Dynamic kinetic resolution : Employ transition-metal catalysts (e.g., Ru-based) to isomerize undesired enantiomers .
  • Analytical validation : Compare experimental optical rotation values with literature data. For example, trans-4-aminocyclohexanol has a documented mp of 110°C, which can guide purity assessments .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH optimization : Store solutions in neutral buffers (pH 6–8) to prevent amine protonation or hydrolysis of the cyclopropyloxy group.
  • Lyophilization : For long-term storage, lyophilize the compound and store under argon at -20°C .

Q. How does the cyclopropyloxy substituent influence the compound’s biological activity compared to other cyclohexan-1-amine derivatives?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Compare this compound with analogs like 4-(4-methylpiperazin-1-yl)cyclohexan-1-amine in receptor-binding assays.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like serotonin or dopamine receptors.
  • In vitro assays : Test inhibition of monoamine oxidases (MAOs) or uptake transporters in neuronal cell lines .

Safety and Handling Protocols

  • PPE Requirements : Gloves (nitrile), lab coat, and goggles when handling powdered amine .
  • Spill Management : Absorb with inert material (vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .

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